N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-aminobenzophenone with a sulfonyl chloride derivative to form the benzoyl intermediate.
Coupling Reaction: The benzoyl intermediate is then coupled with 4-aminophenol under controlled conditions to form the desired product.
Hydroxyacetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and substituted phenyl derivatives .
Scientific Research Applications
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antibacterial activities.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide involves its interaction with specific molecular targets. The benzoyl and sulfamoyl groups play a crucial role in binding to enzymes and proteins, thereby modulating their activity. The hydroxyacetamide group enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(3-Methoxyphenyl)sulfamoyl]phenyl}acetamide
- 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide
- 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide
Uniqueness
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. The combination of the benzoyl, sulfamoyl, and hydroxyacetamide groups makes it a versatile compound with diverse applications .
Properties
CAS No. |
827577-65-1 |
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Molecular Formula |
C21H18N2O5S |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]-2-hydroxyacetamide |
InChI |
InChI=1S/C21H18N2O5S/c24-14-20(25)22-16-10-12-17(13-11-16)29(27,28)23-19-9-5-4-8-18(19)21(26)15-6-2-1-3-7-15/h1-13,23-24H,14H2,(H,22,25) |
InChI Key |
NASZHDRZRZWJDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CO |
Origin of Product |
United States |
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